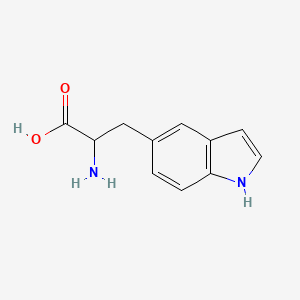

2-amino-3-(1H-indol-5-yl)propanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

3569-24-2 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-amino-3-(1H-indol-5-yl)propanoic acid |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-1-2-10-8(5-7)3-4-13-10/h1-5,9,13H,6,12H2,(H,14,15) |

InChI Key |

AYNAZYTXSBGFDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CC(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 3 1h Indol 5 Yl Propanoic Acid and Analogous Structures

Regioselective and Stereoselective Chemical Synthesis Strategies

The chemical synthesis of 2-amino-3-(1H-indol-5-yl)propanoic acid and its analogs presents unique challenges due to the need for precise control over both the substitution pattern on the indole (B1671886) ring (regioselectivity) and the three-dimensional arrangement of atoms at the chiral center (stereoselectivity).

Enantioselective Approaches for α-Amino Acid Generation

A critical aspect of synthesizing these compounds is the establishment of the α-amino acid stereocenter. Several powerful enantioselective methods have been developed to achieve this with high fidelity.

One prominent strategy involves the use of chiral auxiliaries . The Schöllkopf chiral auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, has been successfully utilized in the asymmetric synthesis of tryptophan analogs. nih.gov This method involves the regioselective lithiation of the auxiliary to form a lithium enolate, which then reacts with an appropriate electrophile to create the new carbon-carbon bond with high diastereoselectivity. Subsequent mild hydrolysis affords the desired α-substituted amino acid methyl ester. nih.gov Another approach employs chiral auxiliary-facilitated Strecker amino acid synthesis, using reagents like (S)-methylbenzylamine. rsc.org

Phase-transfer catalysis offers another effective route. The enantioselective synthesis of tryptophan derivatives can be achieved through the alkylation of a glycine-derived Schiff base under phase-transfer conditions using a Cinchona-derived catalyst. This one-pot reaction can proceed with high enantiomeric excess. thieme-connect.com

Furthermore, tandem reactions catalyzed by chiral complexes have emerged as a powerful tool. For instance, a tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction between indoles and methyl 2-acetamidoacrylate, catalyzed by a chiral BINOL·SnCl₄ complex, can furnish tryptophan derivatives in good yields and high levels of enantioselectivity. acs.org

| Method | Key Features | Typical Reagents/Catalysts |

| Schöllkopf Chiral Auxiliary | High diastereoselectivity, formation of α-substituted amino acid esters. | (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, n-BuLi. nih.gov |

| Strecker Synthesis with Chiral Auxiliary | Utilizes inexpensive chiral amines. | (S)-methylbenzylamine. rsc.org |

| Chiral Phase-Transfer Catalysis | One-pot synthesis, high enantiomeric excess. | Cinchona-derived catalysts. thieme-connect.com |

| Tandem Friedel–Crafts/Asymmetric Protonation | Convergent synthesis, good yields and enantioselectivity. | (R)-3,3′-dibromo-BINOL, SnCl₄. acs.org |

Modular Synthesis of Substituted Indole Rings

The ability to construct the indole core with various substituents in a controlled manner is crucial for generating a diverse range of analogs. Modular synthetic routes allow for the systematic variation of the indole structure.

The Fischer indole synthesis is a classic and versatile method for constructing indole rings from aryl hydrazines and ketones or aldehydes. youtube.com This reaction proceeds through the formation of a hydrazone, followed by an acid-catalyzed peptide.compeptide.com-sigmatropic rearrangement. youtube.com While powerful, the regioselectivity can be influenced by the substitution pattern on the aryl hydrazine. youtube.com

More contemporary approaches focus on the late-stage functionalization of pre-formed indole scaffolds or the assembly of the ring from simpler, functionalized precursors. For example, a novel method involves the functionalization of C2-acetals via phenol (B47542) alkylation and mild halogenation, followed by a catalytic C–N coupling with anilines or benzylamines. rsc.org Subsequent in situ Schiff base formation and intramolecular cyclization lead to the desired indole. rsc.org This modular approach allows for the introduction of diversity from different aniline (B41778) and benzylamine (B48309) starting materials. rsc.org

Another strategy involves the acid-catalyzed condensation of tryptophan with α-amino aldehyde derivatives to create novel heterocyclic systems. cnr.it The development of iridium-catalyzed allylic dearomatization/retro-Mannich/hydrolysis cascade reactions has also enabled the asymmetric synthesis of indole-annulated medium-sized rings. acs.org

Strategic Application of Protecting Groups in Complex Amino Acid Synthesis

The synthesis of complex amino acids like this compound often necessitates the use of protecting groups to mask reactive functionalities and prevent unwanted side reactions. acs.org The choice and application of these protecting groups are critical for the success of a synthetic sequence.

The indole nitrogen, the α-amino group, and the carboxylic acid group are the primary sites requiring protection. For the indole nitrogen, the Boc (tert-butyloxycarbonyl) and formyl groups are commonly used. peptide.com In Fmoc-based peptide synthesis, Fmoc-Trp(Boc)-OH is often employed to prevent modification of the tryptophan residue during cleavage. peptide.com The Boc group on the indole nitrogen is cleaved with trifluoroacetic acid (TFA). peptide.com

The α-amino group is frequently protected as a Boc or Fmoc carbamate. nih.gov For instance, the amino group of tryptophan can be protected with di-tert-butyl dicarbonate (B1257347) to yield Boc-N-Trp. nih.gov The carboxylic acid is often protected as a methyl or tert-butyl ester. nih.gov

Orthogonal protection strategies are particularly valuable in complex syntheses, allowing for the selective removal of one protecting group in the presence of others. numberanalytics.com For example, a TBS (tert-butyldimethylsilyl) group protecting a hydroxyl function can be removed with a fluoride (B91410) source, while a Cbz (benzyloxycarbonyl) group on an amine remains intact. numberanalytics.com

| Functional Group | Common Protecting Groups | Deprotection Conditions |

| Indole Nitrogen | Boc, Formyl | TFA, HF peptide.com |

| α-Amino Group | Boc, Fmoc | TFA, Piperidine nih.gov |

| Carboxylic Acid | Methyl ester, tert-Butyl ester | Hydrolysis (base or acid) nih.gov |

Diversification through Coupling Reactions and Functional Group Interconversions

To generate a library of analogous structures, diversification is often achieved through coupling reactions and functional group interconversions at a late stage in the synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for introducing aryl, vinyl, and alkynyl groups onto the indole ring. These reactions allow for the modular construction of a wide array of substituted indole derivatives.

Functional group interconversions are also essential for creating structural diversity. For example, a cyano group can be introduced and subsequently hydrolyzed to a carboxylic acid or reduced to an amine. Aldehydes can be converted to alcohols via reduction or to carboxylic acids via oxidation. These transformations allow for the fine-tuning of the electronic and steric properties of the final molecule.

Biocatalytic Synthesis and Chemoenzymatic Cascades

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high enantioselectivity and milder reaction conditions. acs.org Enzymes are increasingly being used for the synthesis of chiral amino acids and their derivatives.

Development and Optimization of Enzymatic Transformations for Chiral Amino Acids

Enzymes such as tryptophan hydroxylase (TPH) and tryptophan synthase (TrpS) are key players in the biosynthesis of tryptophan and its derivatives. acs.orgnih.gov These enzymes can be harnessed for the production of this compound (5-hydroxytryptophan).

Tryptophan hydroxylase (TPH) catalyzes the hydroxylation of L-tryptophan to produce 5-hydroxytryptophan (B29612). nih.govbohrium.com However, the low activity of wild-type TPH has limited its industrial application. bohrium.com Through protein engineering techniques like directed evolution, high-activity mutants of TPH have been developed, significantly improving the catalytic efficiency. bohrium.com For instance, a mutant of human TPH2 showed a 2.85-fold increase in kcat/Km compared to the wild type. bohrium.com

Tryptophan synthase (TrpB) is another valuable enzyme that can synthesize tryptophan analogs from serine and the corresponding indole derivative. acs.org Directed evolution has been applied to TrpB to expand its substrate scope, enabling the synthesis of previously inaccessible tryptophan analogs, including those with electron-deficient indoles. acs.org

Chemoenzymatic cascades combine the advantages of both chemical and enzymatic transformations. For example, a chemical step might be used to synthesize a substituted indole precursor, which is then converted to the final chiral amino acid using an engineered enzyme. This approach allows for the efficient production of complex molecules that would be difficult to synthesize using either method alone.

| Enzyme | Reaction Catalyzed | Key Advantages of Engineered Variants |

| Tryptophan Hydroxylase (TPH) | L-tryptophan → 5-Hydroxytryptophan | Increased catalytic efficiency (kcat/Km). bohrium.com |

| Tryptophan Synthase (TrpB) | Indole + Serine → Tryptophan analog | Expanded substrate scope for bulky and electron-deficient indoles. acs.org |

Application of Transaminases, Oxidases, and Other Biocatalysts in Indole Amino Acid Synthesis

The biosynthesis of this compound, commonly known as 5-hydroxy-L-tryptophan (5-HTP), and other analogous indole amino acids has increasingly utilized a range of biocatalysts to achieve high selectivity and efficiency under mild reaction conditions. nih.gov Key enzymes in this field include hydroxylases, transaminases, and oxidases, often employed in whole-cell catalysis or as isolated enzymes. nih.govmdpi.com

Tryptophan hydroxylase (TPH) is a primary enzyme for the synthesis of 5-HTP, catalyzing the direct hydroxylation of L-tryptophan. nih.gov This monooxygenase requires cofactors such as tetrahydrobiopterin (B1682763) (BH4) and Fe2+ to function. nih.gov Another significant enzyme is phenylalanine 4-hydroxylase (PAH), which, despite its name, can hydroxylate L-tryptophan to produce 5-HTP. nih.gov Researchers have successfully used PAH from sources like Chromobacterium violaceum in Escherichia coli whole-cell bioconversion systems. nih.gov A major challenge in these systems is the degradation of the substrate and product by endogenous enzymes, such as tryptophanase, which has been addressed by using tryptophanase-deficient host strains. nih.gov

Transaminases, particularly ω-transaminases (ω-TAs), are pivotal for the synthesis of chiral amines and non-canonical amino acids from keto-acid precursors. researchgate.networktribe.commbl.or.kr These pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes catalyze the reversible transfer of an amino group from a donor to a carbonyl acceptor. worktribe.commdpi.com While direct synthesis of this compound starts from L-tryptophan, transaminases are crucial in creating a variety of indole-containing amino acids by aminating corresponding indole-pyruvate derivatives. For instance, tryptophan transaminase converts L-tryptophan to indole-3-pyruvate as part of the indole-3-acetic acid (IAA) biosynthesis pathway in some bacteria. nih.gov

Oxidases also play a role in indole amino acid metabolism and synthesis. L-amino acid oxidases (LAAOs) can be used in kinetic resolution processes to produce enantiomerically pure amines. nih.gov In a dual-enzyme system, an (S)-selective transaminase can be paired with an LAAO to resolve a racemic amine, where the LAAO recycles the co-product. nih.gov Horseradish peroxidase (HRP) has been shown to oxidize indole-3-acetic acid (IAA) and its amino acid conjugates, with the stability of these conjugates correlating to the hydrophobicity of the amino acid moiety. nih.govresearchgate.net Conjugates with polar amino acids like glycine (B1666218) and aspartic acid showed greater resistance to HRP-catalyzed oxidation. nih.gov

Other biocatalysts are also being explored. Strictosidine synthase (STR) is used to convert tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) into strictosidine, a key intermediate for monoterpenoid indole alkaloids (MIAs). mdpi.com Furthermore, indoleamine 2,3-dioxygenase has been noted for its biocatalytic potential. mdpi.com These biocatalytic approaches offer a greener alternative to traditional chemical synthesis, which often involves harsh conditions and environmentally harmful reagents. nih.gov

Table 1: Biocatalysts in Indole Amino Acid Synthesis

Engineering of Biocatalysts for Enhanced Stereoselectivity and Yield

A significant frontier in the synthesis of this compound and its analogs is the rational engineering of biocatalysts to improve their performance. rsc.org Wild-type enzymes often exhibit limitations such as low activity, poor stability, or lack of desired substrate specificity, which can be overcome through protein engineering techniques. nih.govbohrium.com

A notable example is the engineering of human tryptophan hydroxylase 2 (TPH2). bohrium.com Despite its potential for 5-HTP synthesis, the wild-type enzyme has limited catalytic activity. Through semi-rational active site saturation testing, a mutant known as MT10 was developed, which showed a 2.85-fold increase in catalytic efficiency (kcat/Km) compared to the wild-type enzyme. bohrium.com In an in vitro one-pot system, this engineered enzyme achieved an 89% conversion of 50 mM L-tryptophan to 44.5 mM 5-HTP within 8 hours. bohrium.com

Similarly, bacterial phenylalanine 4-hydroxylase (PAH) has been engineered for the microbial synthesis of 5-HTP. idexlab.com Using sequence- and structure-based protein engineering, researchers dramatically shifted the enzyme's substrate preference from phenylalanine to tryptophan. idexlab.com This engineered biocatalyst, when combined with a cofactor recycling mechanism for tetrahydromonapterin (MH4) in an E. coli host, enabled the high-level production of 5-HTP (1.1-1.2 g/L) from tryptophan in whole-cell bioconversions. idexlab.com Another study enhanced 5-HTP synthesis by developing a novel cofactor regeneration process for pterin, using enzymes like dihydropteridine reductase and glucose dehydrogenase, which resulted in a significant increase in product yield. nih.gov

The development of multi-enzyme cascades is another strategy to improve yield and efficiency. mdpi.com A two-stage fermentation process was designed to circumvent issues like the undesired decarboxylation of tryptophan. researchgate.net In the first stage, an engineered E. coli strain with a semi-rationally engineered aromatic amino acid hydroxylase produced 962 ± 58 mg/L of 5-HTP from glucose, the highest concentration reported at the time. researchgate.net The 5-HTP was then converted to serotonin (B10506) in a second step using a different recombinant strain. researchgate.net

The discovery and development of biocatalysts are accelerated by high-throughput screening methods. rsc.org These techniques allow for the rapid identification of enzymes with desired activities from a large pool of variants. rsc.org Advances in recombinant technology, DNA sequencing, and bioinformatics have been crucial in facilitating these enzyme engineering strategies. rsc.orgnih.gov By tailoring enzymes for specific reactions, it is possible to create highly efficient, selective, and environmentally benign processes for the production of valuable pharmaceutical compounds like this compound. nih.govnih.gov

Table 2: Examples of Engineered Biocatalysts for 5-HTP Synthesis

Elucidation of Biological and Biochemical Roles of 2 Amino 3 1h Indol 5 Yl Propanoic Acid and Its Derivatives

Participation in Endogenous Biosynthetic Pathways

Investigation of Precursor Functions for Neurotransmitters and Hormones

2-Amino-3-(1H-indol-5-yl)propanoic acid is a direct precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). wikipedia.orgnih.gov The synthesis of 5-HTP from the essential amino acid L-tryptophan is the rate-limiting step in serotonin production. nih.govresearchgate.net This conversion is catalyzed by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms, TPH1 and TPH2. nih.gov Following its synthesis, 5-HTP is then decarboxylated by the enzyme aromatic-L-amino-acid decarboxylase (AADC), with vitamin B6 as a cofactor, to form serotonin. wikipedia.orgresearchgate.netresearchgate.net This process occurs in both the nervous system and the liver. wikipedia.org

Notably, 5-HTP can cross the blood-brain barrier, whereas serotonin cannot. wikipedia.orgaltmedrev.com This property allows for the therapeutic administration of 5-HTP to effectively increase serotonin levels in the central nervous system (CNS). altmedrev.com Serotonin plays a significant role in regulating a wide array of physiological and psychological processes, including mood, sleep, appetite, anxiety, and memory. altmedrev.comnih.gov

Furthermore, serotonin can be further metabolized to the hormone melatonin (B1676174) (N-acetyl-5-methoxytryptamine), primarily in the pineal gland. nih.gov Melatonin is best known for its central role in regulating the sleep-wake cycle. nih.gov Therefore, this compound is a key precursor for both a major neurotransmitter and a critical hormone.

The biosynthetic pathway is as follows: L-Tryptophan → (Tryptophan Hydroxylase) → This compound (5-HTP) → (Aromatic L-amino acid decarboxylase) → Serotonin (5-HT) → Melatonin nih.govresearchgate.netresearchgate.net

Analysis of Catabolic Pathways and Metabolite Generation

The primary metabolic fate of this compound is its conversion to serotonin. wikipedia.org However, other metabolic pathways exist. Excess 5-HTP is thought to be metabolized and subsequently excreted. wikipedia.org

One significant catabolic route for tryptophan, the precursor of 5-HTP, is the kynurenine (B1673888) pathway, which accounts for approximately 95% of tryptophan degradation. nih.govnih.gov This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov Factors such as stress and inflammation can upregulate these enzymes, shunting tryptophan away from serotonin synthesis and towards the production of kynurenine and its downstream metabolites. altmedrev.comnih.gov These metabolites include kynurenic acid, quinolinic acid, and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govmdpi.com

While 5-HTP itself is not a direct substrate for the initial enzymes of the kynurenine pathway, its availability is directly impacted by the activity of this pathway on its precursor, L-tryptophan. altmedrev.com Additionally, there is evidence for a minor catabolic pathway where 5-HTP can be metabolized into 5-hydroxy-kynurenine and 5-hydroxy-kynurenamine. researchgate.net

The metabolism of serotonin, the direct product of 5-HTP, primarily proceeds via monoamine oxidase (MAO) to form 5-hydroxyindoleacetic acid (5-HIAA), which is then excreted. mdpi.com Another metabolic route involves the N-methylation of serotonin to produce compounds like N-methylserotonin and bufotenin. wikipedia.org

Molecular Mechanisms of Interaction with Biological Macromolecules

Enzyme Kinetic and Inhibition Studies

The availability of this compound for serotonin synthesis is indirectly influenced by the activity of tryptophan-metabolizing enzymes, Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes initiate the kynurenine pathway, the major catabolic route for tryptophan. nih.govnih.gov By degrading tryptophan, IDO and TDO reduce the substrate pool available for tryptophan hydroxylase (TPH) to synthesize 5-HTP. altmedrev.com The expression and activity of IDO and TDO are induced by inflammatory cytokines and glucocorticoids, respectively, providing a mechanism by which stress and inflammation can decrease serotonin production. nih.gov

While 5-HTP itself is not a direct substrate for IDO or TDO, its derivatives and related compounds have been studied for their inhibitory potential on these enzymes. Research into inhibitors of these enzymes is an active area, as modulating the kynurenine pathway has therapeutic implications for a variety of conditions.

Research has explored the interaction of derivatives of this compound with other key enzymatic systems.

Tyrosine Kinases: While direct modulation of tyrosine kinases by this compound is not extensively documented, the interplay between serotonin and other neurotransmitter systems, such as the dopamine (B1211576) system which is regulated by tyrosine hydroxylase, is recognized. news-medical.net High levels of 5-HTP can lead to increased serotonin production at the expense of catecholamine synthesis, as the enzyme AADC is also required for dopamine production. news-medical.net

Phospholipase A2α (cPLA2α): Indole-based compounds, structurally related to this compound, have been developed as potent inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.govconsensus.app For instance, the compound 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (efipladib) is a selective inhibitor of cPLA2α. nih.gov This enzyme is a key player in the inflammatory process, responsible for the release of arachidonic acid, a precursor to prostaglandins (B1171923) and leukotrienes.

Viral Polymerases: Studies have identified that specific amino acid mutations in the polymerase acidic (PA) protein of influenza A viruses can determine viral virulence. nih.gov While not directly involving this compound, this highlights the critical role of specific amino acid residues in the function of viral polymerases and suggests a potential area for the design of antiviral agents based on amino acid-like structures.

Receptor Binding Profiling and Functional Assays

The interaction of this compound and its derivatives with various receptor systems is a key area of research, revealing their potential to modulate critical physiological processes.

Characterization of Serotonin Receptor Agonism/Antagonism

As the direct precursor to serotonin (5-hydroxytryptamine or 5-HT), 5-HTP plays a pivotal role in the serotonergic system. news-medical.net Serotonin receptors are a large family of G protein-coupled receptors and ligand-gated ion channels that mediate a wide range of physiological functions, including mood, sleep, appetite, and cognition. wikipedia.orgresearchgate.net The administration of 5-HTP leads to an increase in serotonin levels, which then acts on these various receptor subtypes. webmd.com The therapeutic effects of 5-HTP are often attributed to this increase in serotonin at central serotonin receptors. nih.gov

The diverse family of serotonin receptors, categorized into seven distinct families (5-HT1 to 5-HT7), exhibit different signaling mechanisms and physiological effects. wikipedia.orgresearchgate.net For instance, the 5-HT1 receptor family generally has a high affinity for serotonin. jci.org The complexity of the serotonin system means that increasing the global levels of serotonin through 5-HTP can lead to a broad spectrum of effects, depending on which receptor subtypes are activated.

Derivatives of the core indole (B1671886) structure have been synthesized and evaluated for their affinity and activity at specific serotonin receptors. For example, novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been developed that show dual affinity for the 5-HT1A receptor and the serotonin transporter (SERT), with some compounds acting as 5-HT1A receptor agonists. nih.gov Other research has focused on creating potent and selective ligands for other serotonin receptor subtypes, such as the 5-HT6 receptor, by modifying the indole scaffold. mdpi.com These studies highlight the versatility of the indole structure in designing targeted serotonergic agents.

Studies on Glutamate (B1630785) Receptor Subtype Selectivity (e.g., NMDA Glycine (B1666218) Site)

The interaction of indole derivatives with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, is another area of active investigation. The NMDA receptor is a crucial player in synaptic plasticity and neuronal function, and its glycine binding site is a key modulatory site. Certain indole-2-carboxylate (B1230498) derivatives have been identified as antagonists of the NMDA-associated glycine recognition site. nih.gov For instance, 6-chloro-2-carboxyindole-3-acetic acid has been shown to antagonize the effects of NMDA and D-serine, which are agonists at the NMDA and glycine sites, respectively. nih.gov

Furthermore, the tryptophan metabolite indole-3-propionic acid (IPA) has been found to increase the levels of kynurenic acid (KYNA) in the brain. nih.gov KYNA is an endogenous antagonist of ionotropic excitatory amino acid receptors, including the NMDA receptor. nih.gov This suggests an indirect mechanism by which an indole derivative can modulate NMDA receptor activity. While direct studies on this compound's selectivity for glutamate receptor subtypes are less common, the broader class of indole derivatives demonstrates significant potential for interacting with this critical neurotransmitter system. google.com

Ligand-Receptor Dynamics with Calcitonin Gene-Related Peptide Receptors

The calcitonin gene-related peptide (CGRP) receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP1). nih.govnih.gov This receptor is a key target in the treatment of migraine due to CGRP's role in nociceptive transmission and vasodilation. nih.govyoutube.com

While direct binding of this compound to the CGRP receptor has not been a primary focus of research, the broader family of indole derivatives has been explored in the context of CGRP receptor antagonism. The interaction between ligands and the CGRP receptor is complex, with the C-terminus of CGRP binding to the extracellular domains of CLR and RAMP1, and the N-terminus interacting with the transmembrane portion of the receptor. nih.gov Understanding these dynamics is crucial for the development of small molecule antagonists. The study of how various ligands, including potential indole-based structures, bind to and modulate the CGRP receptor is an ongoing area of pharmaceutical research. nih.govgenscript.com

Diverse Bioactivity Beyond Primary Metabolic Roles

Beyond its function as a precursor for serotonin and melatonin, this compound and its derivatives exhibit a range of other important biological activities, including antioxidant and anti-inflammatory effects.

Mechanistic Investigations of Antioxidant Properties

This compound has demonstrated significant antioxidant properties, primarily through its ability to scavenge free radicals. nih.gov Research has shown that it can effectively scavenge hydroxyl radicals, nitric oxide, and other reactive oxygen species (ROS). nih.gov The presence of the hydroxyl group on the indole ring is believed to be crucial for this activity. rsc.org

Studies comparing 5-HTP to other well-known antioxidants have yielded impressive results. For instance, 5-HTP was found to be a more potent hydroxyl radical scavenger than both vitamin C and melatonin in an in vitro chemiluminescence system. nih.gov The 50% inhibition concentration (IC50) for 5-HTP was 1.8 µM, significantly lower than that of vitamin C (12.7 µM) and melatonin (724 µM). nih.gov Another study evaluating the scavenging of DPPH and ABTS radicals also highlighted the superior antioxidant capacity of 5-HTP (referred to as HLP in the study) compared to L-tryptophan (LP). rsc.orgresearchgate.net

The proposed mechanism for its antioxidant activity involves hydrogen atom transfer. rsc.orgresearchgate.net Theoretical calculations have indicated that the hydrogen atoms of the hydroxyl and amine groups are preferential sites for reacting with free radicals. rsc.orgresearchgate.net This free radical scavenging ability allows 5-HTP to protect cells from oxidative damage, including DNA damage and lipid peroxidation. nih.govmdpi.com

Comparative Antioxidant Activity

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| 5-Hydroxytryptophan (B29612) (5-HTP) | Hydroxyl Radical Scavenging | 1.8 µM | nih.gov |

| Vitamin C | Hydroxyl Radical Scavenging | 12.7 µM | nih.gov |

| Melatonin | Hydroxyl Radical Scavenging | 724 µM | nih.gov |

| 5-Hydroxytryptophan (HLP) | DPPH Radical Scavenging | 31.96 x 10⁻⁷ M | rsc.orgresearchgate.net |

| L-Tryptophan (LP) | DPPH Radical Scavenging | 9.51 x 10⁻³ M | rsc.orgresearchgate.net |

| 5-Hydroxytryptophan (HLP) | ABTS Radical Scavenging | 8.69 x 10⁻⁶ M | rsc.orgresearchgate.net |

| L-Tryptophan (LP) | ABTS Radical Scavenging | 8.91 x 10⁻⁴ M | rsc.orgresearchgate.net |

Cellular and Molecular Basis of Anti-inflammatory Effects

The anti-inflammatory properties of this compound and its derivatives are multifaceted. nih.gov 5-HTP has been shown to suppress inflammation by reducing the production of pro-inflammatory mediators. nih.gov One key mechanism is the inhibition of cyclooxygenase-2 (COX-2) expression. researchgate.net COX-2 is an enzyme that plays a crucial role in the inflammatory process. 5-HTP is thought to exert this effect through its conversion to 5-methoxytryptophan (B613034) (5-MTP), which is a potent inhibitor of COX-2 transcriptional activation. researchgate.net

Furthermore, 5-HTP has been found to inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6). nih.gov It also plays a role in modulating the extracellular signal-regulated protein kinase (ERK) pathway. nih.gov By acting as a ROS scavenger, 5-HTP can mitigate inflammatory processes that are exacerbated by oxidative stress. nih.gov

Studies in animal models of allergic inflammation have shown that supplementation with 5-HTP can significantly reduce allergic lung inflammation and airway hyperresponsiveness. nih.gov This effect appears to be mediated by the inhibition of endothelial cell serotonylation and a subsequent reduction in leukocyte transendothelial migration. nih.gov Specifically, 5-HTP was found to decrease the expression of transglutaminase 2 in lung endothelial cells, an enzyme involved in the serotonylation of proteins. nih.gov

The broader class of indole derivatives has also been extensively studied for their anti-inflammatory potential. nih.gov Many of these compounds have been designed to target key inflammatory pathways, such as the NF-κB and COX-2 pathways, offering potential therapeutic avenues for chronic inflammatory diseases. nih.govrsc.org

Evaluation of Antimicrobial Potentials and Derivatives

The exploration of novel antimicrobial agents is a critical area of research in the face of rising antibiotic resistance. While the direct antimicrobial evaluation of this compound and its derivatives is not extensively documented in publicly available scientific literature, the antimicrobial potential of structurally related indole-containing compounds, particularly derivatives of its isomer tryptophan (2-amino-3-(1H-indol-3-yl)propanoic acid), has been a subject of significant investigation. These studies provide valuable insights into how modifications of the indole ring system, including at the 5-position, can influence antimicrobial activity.

Research into tryptophan derivatives has demonstrated that the indole moiety is a key pharmacophore for antimicrobial action. Modifications at various positions of the indole ring have been shown to modulate the potency and spectrum of activity. For instance, the incorporation of halogen atoms or other functional groups at the 5-position of the tryptophan indole ring has been a strategy to enhance antimicrobial properties.

One area of investigation has been the incorporation of 5-substituted tryptophan analogues into antimicrobial peptides (AMPs). AMPs are a diverse class of naturally occurring molecules that form a crucial part of the innate immune system of many organisms. The tryptophan residues within these peptides often play a critical role in their interaction with and disruption of microbial membranes.

A study on the antimicrobial peptide NCR169C investigated the impact of replacing tryptophan with various modified tryptophans, including 5-methyl tryptophan, 5-fluoro tryptophan, and 5-methoxy tryptophan. nih.gov The results indicated that such substitutions could significantly affect the peptide's antimicrobial efficacy against a range of pathogenic bacteria, including Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Notably, the introduction of 5-fluorotryptophan (B555192) was found to enhance the antimicrobial activity of the peptide without a significant increase in hemolytic activity, suggesting a favorable therapeutic window. nih.gov

Another study focused on the synthesis of argyrin analogues, which are macrocyclic peptides with potent antibacterial activity. rsc.org The natural product, argyrin B, contains a (S)-4-methoxy-tryptophan residue. To explore the structure-activity relationship, researchers synthesized argyrin analogues with different tryptophan derivatives, including (S)-5-chloro-tryptophan, (S)-5-methyl-tryptophan, and (S)-5-methoxy-tryptophan. rsc.org Their findings revealed that the substitution at the 5-position of the indole ring had a profound impact on the antibacterial activity against Pseudomonas aeruginosa and Proteus mirabilis. While the 5-chloro and 5-methyl analogues were largely inactive, the (S)-5-methoxy-tryptophan containing analogue displayed notable antimicrobial activity. rsc.org

These studies collectively underscore the significance of the 5-position of the indole ring in modulating the antimicrobial properties of tryptophan-containing compounds. Although this research focuses on derivatives of the 3-substituted isomer of this compound, the findings suggest that derivatization at the 5-position of the indole nucleus is a promising strategy for developing novel antimicrobial agents. Further research is warranted to specifically synthesize and evaluate the antimicrobial potential of derivatives of this compound to determine if this scaffold can yield potent and selective antimicrobial compounds.

Table of Antimicrobial Activity Data for Tryptophan Derivatives

| Compound/Peptide Derivative | Test Organism | Activity (MIC µM) | Reference |

| NCR169C17-38C12,17/S-10W5-F-L | Enterococcus faecalis | 1.6 | nih.gov |

| Staphylococcus aureus | 1.6 | nih.gov | |

| Klebsiella pneumoniae | 3.1 | nih.gov | |

| Acinetobacter baumannii | 1.6 | nih.gov | |

| Pseudomonas aeruginosa | 1.6 | nih.gov | |

| Escherichia coli | 1.6 | nih.gov | |

| Argyrin analogue with (S)-5-methoxy-tryptophan | Pseudomonas aeruginosa PAO1 | 90-100 | rsc.org |

| Proteus mirabilis Hauser 1885 | 90-100 | rsc.org | |

| Argyrin analogue with (S)-5-chloro-tryptophan | Pseudomonas aeruginosa PAO1 | Inactive | rsc.org |

| Proteus mirabilis Hauser 1885 | Inactive | rsc.org | |

| Argyrin analogue with (S)-5-methyl-tryptophan | Pseudomonas aeruginosa PAO1 | Inactive | rsc.org |

| Proteus mirabilis Hauser 1885 | Inactive | rsc.org |

Structure Activity Relationship Sar and Advanced Computational Investigations of Indole Amino Acids

Comprehensive SAR Studies: Influence of Indole (B1671886) Ring Substitution and Stereochemistry

The intricate relationship between the structure of indole-based amino acids and their biological activity is a subject of intense scientific scrutiny. Modifications to the indole ring and the stereochemistry of the amino acid side chain can profoundly influence their pharmacological profiles, including receptor affinity, enzyme specificity, and metabolic stability.

Systematic Analysis of Positional Isomerism on Pharmacological Profiles

The position of substituents on the indole nucleus is a critical determinant of the pharmacological activity of indole-containing compounds. For instance, in a series of indole-2-carboxylates designed as antagonists for the strychnine-insensitive glycine (B1666218) binding site of the NMDA receptor, the substitution pattern on the indole ring was found to be crucial for activity. nih.gov Similarly, studies on indole derivatives as benzodiazepine (B76468) receptor (BzR) ligands have shown that the position of substituents significantly impacts binding affinity. nih.gov

Research on cytosolic phospholipase A2α (cPLA2α) inhibitors revealed that a 5-propanoic acid group on the indole core is essential for good inhibitory activity. nih.gov This highlights the importance of the specific placement of functional groups on the indole scaffold to achieve desired biological effects. The substitution pattern also dictates the potential for different types of chemical reactions, such as electrophilic substitution or nucleophilic aromatic substitution, which can be exploited in the design of new derivatives. wikipedia.org

Exploration of Substituent Effects on Receptor Affinity, Enzyme Specificity, and Metabolic Stability

The nature of the substituents on the indole ring plays a pivotal role in modulating the biological activity of these compounds. Electron-donating and electron-withdrawing groups can significantly alter the electronic properties of the indole ring, thereby influencing interactions with biological targets. nih.gov

In the context of BzR ligands, it was observed that for certain series of indole derivatives, 5-chloro (5-Cl) or 5-nitro (5-NO2) substituents were significantly more potent than the unsubstituted (5-H) derivatives. nih.gov The affinity of these derivatives was further enhanced by the presence of hydroxyl or methoxy (B1213986) groups on a side chain phenyl ring. nih.gov Conversely, the affinity of the 5-H derivatives was increased by the presence of halogens on the same phenyl ring, indicating a complex interplay between substituents on different parts of the molecule. nih.gov

Quantitative structure-activity relationship (QSAR) analysis of indole-2-carboxylate (B1230498) antagonists of the NMDA receptor glycine binding site suggested that the pKi value, a measure of binding affinity, decreases with increasing lipophilicity and steric bulk of substituents on a C-3 side chain. nih.gov Conversely, the pKi value increases with the electron-donating resonance effect of groups at the para position of a terminal phenyl ring. nih.gov These findings suggest that the terminal phenyl ring of the side chain likely occupies a non-hydrophobic pocket of limited size within the receptor. nih.gov

Furthermore, the metabolic stability of indole derivatives can be influenced by substituents. The introduction of certain groups can either block or facilitate metabolic pathways, thereby altering the pharmacokinetic profile of the compound.

Table 1: Effect of Indole Ring Substituents on Biological Activity

| Compound Series | Substituent Position | Substituent | Observed Effect |

| Indole-2-carboxylates | C-3 side chain | Increased lipophilicity and steric bulk | Decreased binding affinity (pKi) to NMDA receptor glycine site nih.gov |

| Indole-2-carboxylates | C-3 side chain (para-position of phenyl ring) | Electron-donating groups | Increased binding affinity (pKi) to NMDA receptor glycine site nih.gov |

| N-(indol-3-ylglyoxylyl)amino acid derivatives | 5-position | Cl, NO2 | Increased potency as BzR ligands compared to H nih.gov |

| N-(indol-3-ylglyoxylyl)amino acid derivatives | Side chain phenyl ring (with 5-Cl/NO2) | Hydroxyl/methoxy groups | Improved affinity for BzR nih.gov |

| N-(indol-3-ylglyoxylyl)amino acid derivatives | Side chain phenyl ring (with 5-H) | Halogens | Increased affinity for BzR nih.gov |

| 3-(1-Aryl-1H-indol-5-yl)propanoic acids | 5-position | Propanoic acid group | Essential for good inhibitory activity against cPLA2α nih.gov |

Stereochemical Purity and Enantiomeric Excess in Biological Systems

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological macromolecules like proteins and enzymes. For indole amino acids, the stereochemistry at the α-carbon of the amino acid side chain is of paramount importance.

It is a well-established principle that for many biologically active compounds, only one enantiomer (a non-superimposable mirror image) will exhibit the desired pharmacological effect, while the other may be inactive or even produce undesirable side effects. mdpi.com For instance, in a study of indole derivatives as BzR ligands, it was found that all of the S isomers lacked affinity for the receptor, whereas some of the R isomers displayed Ki values in the micromolar to nanomolar range. nih.gov This stark difference underscores the critical role of stereochemistry in receptor binding.

The stereospecificity of biological processes, such as transport across cell membranes, can also be influenced by the chirality of a molecule. mdpi.com For example, the uptake of certain amino acid analogs is mediated by specific transport systems that recognize only one stereoisomer. mdpi.com Therefore, ensuring high stereochemical purity and enantiomeric excess is crucial in the development of indole-based therapeutic agents to maximize efficacy and minimize off-target effects.

Molecular Modeling and Simulation Techniques

Computational methods have become indispensable tools in modern drug discovery and development. Molecular modeling and simulation techniques provide valuable insights into the interactions between small molecules, such as 2-amino-3-(1H-indol-5-yl)propanoic acid and its analogs, and their biological targets at an atomic level.

Ligand-Protein Docking for Binding Mode Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. researchgate.netacs.org This method is instrumental in understanding the molecular basis of ligand recognition and can guide the design of more potent and selective inhibitors.

For instance, molecular docking studies have been employed to investigate the binding of indole derivatives to various protein targets. In one study, docking experiments were performed on the voltage-gated sodium channel protein and cyclooxygenases to predict the anti-inflammatory and anti-convulsant effects of novel indole derivatives. researchgate.net The results indicated that several compounds had a strong binding affinity for these targets in a favorable manner. researchgate.net

Docking studies can also help to refine pharmacophore models, which describe the essential three-dimensional features of a ligand required for biological activity. By analyzing the predicted binding poses of a series of active and inactive compounds, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This information can then be used to design new molecules with improved binding characteristics.

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. Unlike static docking methods, MD simulations can capture the flexibility of both the ligand and the protein, offering a more realistic representation of the binding process.

MD simulations are particularly useful for conformational analysis, allowing researchers to explore the different shapes a molecule can adopt and how these conformations influence its binding to a receptor. This is crucial as the biologically active conformation of a ligand may not be its lowest energy state in solution.

Cutting Edge Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about a molecule's atomic composition, connectivity, and three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-amino-3-(1H-indol-5-yl)propanoic acid. By mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides unambiguous evidence of the molecule's unique connectivity, distinguishing it from other isomers like tryptophan (the 3-yl variant).

¹H NMR: A ¹H NMR spectrum for this compound would reveal distinct signals for each unique proton. The aromatic region would show characteristic signals for the protons on the indole (B1671886) ring. The proton at the C4 position would likely appear as a doublet, the C6 proton as a doublet of doublets, and the C7 proton as a doublet. The C2 proton of the indole ring would present as a distinct signal. The aliphatic region would contain signals for the propanoic acid side chain: the α-proton (on the carbon adjacent to the amino and carboxyl groups) and the two β-protons. The coupling patterns (splitting) between these protons would confirm their connectivity.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eleven distinct signals would be expected: nine for the indole core and three for the aminopropanoic acid side chain (the carbonyl, α-, and β-carbons). The chemical shifts of the indole carbons would be crucial in confirming the 5-yl substitution pattern.

Multi-dimensional NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of all signals and final confirmation of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Indole NH | ¹H NMR | 10.5 - 11.5 | Broad Singlet | Exchangeable proton |

| Carboxyl OH | ¹H NMR | 10.0 - 13.0 | Broad Singlet | Exchangeable proton |

| Amino NH₂ | ¹H NMR | 7.5 - 9.0 | Broad Singlet | Exchangeable protons |

| Indole H2, H4, H6, H7 | ¹H NMR | 6.5 - 7.8 | Doublet, Singlet, dd, Doublet | Aromatic region, specific splitting confirms 5-substitution |

| Alpha-H | ¹H NMR | 3.5 - 4.5 | Triplet/dd | Coupled to Beta-protons and NH₂ |

| Beta-H₂ | ¹H NMR | 2.9 - 3.4 | Doublet of doublets | Coupled to Alpha-proton |

| Carboxyl C=O | ¹³C NMR | 170 - 180 | - | Carbonyl carbon |

| Indole Carbons | ¹³C NMR | 100 - 140 | - | 8 distinct signals confirming indole structure |

| Alpha-C | ¹³C NMR | 50 - 60 | - | Aliphatic carbon attached to Nitrogen |

| Beta-C | ¹³C NMR | 25 - 35 | - | Aliphatic carbon |

Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary based on solvent and other conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with exceptional accuracy. For this compound, HRMS would be used to measure its mass-to-charge ratio (m/z) to four or more decimal places.

This high precision allows for the calculation of a unique molecular formula, C₁₁H₁₂N₂O₂, and distinguishes the compound from others with the same nominal mass. The experimentally determined monoisotopic mass would be compared to the theoretical value to confirm the compound's identity. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and analyze its constituent pieces, providing additional structural confirmation. Common fragmentation patterns for this amino acid would include the loss of the carboxyl group (a loss of 45 Da) and cleavage of the bond between the α- and β-carbons of the side chain.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Theoretical Monoisotopic Mass | 204.0899 Da |

| Nominal Mass | 204 Da |

| Common Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺ |

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is capable of determining bond lengths, bond angles, and the absolute stereochemistry (R or S configuration) at the chiral α-carbon.

For this compound, a successful crystallographic analysis would reveal:

The zwitterionic nature of the molecule in the solid state, with a protonated amine (NH₃⁺) and a deprotonated carboxylate (COO⁻) group.

The exact conformation of the side chain relative to the indole ring.

A detailed map of intermolecular interactions, such as hydrogen bonding between the amino and carboxylate groups and π-stacking of the indole rings, which dictate the crystal packing. greeley.org

While a specific crystal structure for this compound is not widely published, analysis of its isomer 5-hydroxy-DL-tryptophan has shown molecules arranged in double layers held together by extensive hydrogen bond networks. oup.com A similar arrangement would be anticipated for the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The indole ring of this compound acts as a chromophore, absorbing ultraviolet light. Like its well-known isomer tryptophan, the compound is expected to exhibit a characteristic strong absorbance maximum around 280 nm. sielc.comyoutube.com This property is often used for the detection and quantification of indole-containing compounds in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Amine & Indole (N-H) | Stretching | 3200-3500 |

| Carbonyl (C=O) | Stretching | 1680-1725 |

| Aromatic Ring (C=C) | Stretching | 1450-1600 |

| Amine (N-H) | Bending | 1550-1650 |

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for the separation, isolation, and purity analysis of chemical compounds from complex mixtures.

Since this compound possesses a chiral center at the α-carbon, it exists as a pair of enantiomers (L and D forms). Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating and quantifying these enantiomers to determine the enantiomeric excess or optical purity of a sample.

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus elute at different times. Research on analogous monosubstituted tryptophan derivatives, such as 5-methyltryptophan and 6-chlorotryptophan, has demonstrated successful enantiomeric separation using Cinchona alkaloid-based zwitterionic CSPs. nih.gov A similar strategy would be directly applicable for developing a robust method for analyzing the enantiomeric purity of this compound. The separation would be optimized by adjusting the mobile phase composition, typically a mixture of an organic solvent like methanol (B129727) with acidic and basic additives. nih.gov

Table 4: Illustrative Data from Chiral HPLC Analysis

| Parameter | Description | Example Value |

| Retention Time (t_R1) | Elution time of the first enantiomer (e.g., L-form) | 5.2 min |

| Retention Time (t_R2) | Elution time of the second enantiomer (e.g., D-form) | 6.8 min |

| Resolution (R_s) | Degree of separation between the two peaks (>1.5 is baseline) | 2.1 |

| Enantiomeric Excess (% ee) | Measure of the purity of one enantiomer over the other | 99.5% |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Quantitation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique that is well-suited for the quantification of this compound in complex samples such as biological fluids and tissue extracts. nih.govmdpi.com This method combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

Research Findings:

In a typical LC-MS/MS workflow for the analysis of tryptophan-related metabolites, a reversed-phase C18 column is often employed for chromatographic separation. nih.govnih.gov The mobile phase usually consists of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid to improve peak shape and ionization efficiency. nih.govnih.gov

For detection, electrospray ionization (ESI) in the positive ion mode is commonly used for tryptophan and its isomers. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. mdpi.com In this mode, a specific precursor ion (the protonated molecule [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interference from other co-eluting compounds.

While specific MRM transitions for this compound are not widely published, they can be predicted based on its structure and comparison with other tryptophan isomers like indole-3-propionic acid and 5-hydroxytryptophan (B29612). mdpi.commdpi.com For instance, the fragmentation of the indole ring and the propanoic acid side chain would yield characteristic product ions. The development of a robust LC-MS/MS method would involve optimizing these transitions to achieve the lowest limit of quantification (LLOQ). Studies on related compounds have demonstrated LLOQs in the low nanomolar to picomolar range, highlighting the exceptional sensitivity of this technique. nih.govresearchgate.net

Interactive Data Table: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition |

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | To be determined experimentally |

| Product Ions | To be determined by fragmentation studies |

| Collision Energy | To be optimized for specific transitions |

| Dwell Time | 100 ms |

Note: The specific MRM transitions and collision energies need to be empirically determined for this compound.

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) is a high-efficiency separation technique that offers an alternative and complementary approach to LC for the analysis of this compound. CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the analyte. nih.gov This technique is particularly advantageous for the separation of isomers and enantiomers.

Research Findings:

The separation of tryptophan isomers by CE has been successfully demonstrated, often employing chiral selectors to resolve enantiomers. nih.govbohrium.com For the analysis of positional isomers like this compound and its relatives, the manipulation of the background electrolyte (BGE) composition and pH is crucial.

A common approach involves the use of a buffer system, such as a phosphate (B84403) or borate (B1201080) buffer, to control the pH and thus the charge state of the amino acid. researchgate.net The inclusion of modifiers in the BGE, such as cyclodextrins, can enhance separation selectivity by forming transient inclusion complexes with the indole moiety of the analyte. bohrium.comresearchgate.net The choice of cyclodextrin (B1172386) type (e.g., alpha-, beta-, or gamma-cyclodextrin) can significantly influence the resolution of isomers. researchgate.net

Detection in CE is typically performed using UV-Vis absorbance, leveraging the chromophoric nature of the indole ring. bohrium.com The high separation efficiency of CE allows for the resolution of closely related compounds in a short analysis time with minimal sample and reagent consumption.

Interactive Data Table: Representative Capillary Electrophoresis Parameters for the Separation of Tryptophan Isomers

| Parameter | Typical Value/Condition |

| Capillary | |

| Type | Fused-silica |

| Dimensions | 50 µm i.d., 30-60 cm total length |

| Separation | |

| Background Electrolyte (BGE) | 25 mM Phosphate buffer, pH 2.5 |

| Chiral Selector (optional) | 10-20 mM α-Cyclodextrin |

| Applied Voltage | 15-25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | |

| Method | UV Absorbance |

| Wavelength | 214 nm or 280 nm |

Note: The optimal BGE composition and chiral selector concentration may vary depending on the specific isomers being separated.

Future Perspectives and Emerging Research Frontiers

Design and Synthesis of Next-Generation Indole (B1671886) Amino Acid-Based Therapeutic Agents

The indole nucleus is a privileged scaffold in medicinal chemistry, and its amino acid derivatives are key building blocks for novel therapeutic agents. Future design strategies are increasingly focused on multi-target-directed ligands (MTDLs), where a single molecule is engineered to interact with multiple biological targets simultaneously. This approach is particularly promising for complex multifactorial diseases like Alzheimer's and cancer.

Research has shown the successful design and synthesis of novel indole-based compounds with dual inhibitory activity. For instance, derivatives have been created that act as dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for potential Alzheimer's therapy, or as dual inhibitors of key protein kinases like EGFR and VEGFR-2 in cancer treatment. nih.govnih.gov The synthesis of these next-generation agents often involves multi-step reactions, starting from a core indole structure. nih.gov Common synthetic strategies include modifying the indole ring, the carboxylic acid group, or the amino group to fine-tune the molecule's binding affinity, selectivity, and pharmacokinetic properties. nih.gov

For example, a novel series of indole-based compounds designed as anti-Alzheimer's agents utilized various synthetic routes, including Perkin reactions and condensation reactions, to create a library of molecules with diverse functionalities. nih.gov Similarly, in the development of antiproliferative agents, indole-2-carboxamides were synthesized by coupling various indole-2-carboxylic acids with an amine, demonstrating potent inhibitory activity against targets like the epidermal growth factor receptor (EGFR). nih.gov

| Synthetic Strategy | Description | Example Target Application | Reference |

|---|---|---|---|

| Multi-target-directed ligand (MTDL) Design | Creating single molecules that can modulate multiple biological targets. | Dual AChE/BuChE inhibitors for Alzheimer's disease. | nih.gov |

| Amide Coupling | Formation of an amide bond to link the indole core with other functional groups, enhancing binding profiles. | EGFR and BRAFV600E kinase inhibitors for cancer. | nih.gov |

| Perkin Reaction | Condensation of an indole carboxaldehyde with a phenylacetic acid derivative to create stilbene-like structures. | Anti-neuroinflammatory agents. | nih.gov |

| Hydrazone Formation | Condensation of an indole carboxaldehyde with hydrazides to introduce new moieties for biological activity. | Anti-Alzheimer's agents. | nih.gov |

Application in Chemical Probes for Elucidating Biological Pathways

Beyond direct therapeutic use, 2-amino-3-(1H-indol-5-yl)propanoic acid and its analogues are valuable tools as chemical probes to explore complex biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a cellular or organismal context.

By modifying the core structure of the indole amino acid, researchers can create probes with specific functionalities. For example, attaching a fluorescent reporter group can allow for visualization of the target protein's localization and trafficking within a cell. Incorporating a photo-crosslinking moiety can enable the permanent capture of binding partners, facilitating their identification by mass spectrometry. Derivatives of this amino acid can be used to probe critical signaling pathways, such as the Wnt signaling pathway, which is crucial in development and disease. acs.org For instance, peptide binders incorporating modified amino acids have been developed to target specific components of the Wnt pathway, like the E3 ligase RNF43, helping to dissect the molecular interactions that govern this complex network. acs.org

| Modification Type | Purpose | Potential Biological Target |

|---|---|---|

| Fluorophore Conjugation | To enable real-time imaging and tracking of the probe and its binding partners within cells. | Protein kinases, cell surface receptors. |

| Biotinylation | To facilitate affinity purification and pull-down of target proteins for identification. | Enzymes, transcription factors. |

| Photo-affinity Labeling | To create a covalent bond with the target protein upon UV light activation for stable target identification. | Transient protein-protein interactions. |

| Introduction of Reactive Groups | To covalently modify the active site of an enzyme, allowing for activity-based protein profiling. | Metabolic enzymes, proteases. |

Integration with Systems Biology Approaches for Holistic Understanding

Systems biology aims to understand the larger picture of how biological systems function by integrating diverse datasets from genomics, proteomics, and metabolomics. The data generated from studies on this compound and its derivatives are invaluable for building predictive computational models of cellular behavior.

When an indole-based therapeutic agent is introduced into a biological system, it can affect not only its primary target but also a network of interconnected pathways. For example, in the tumor microenvironment, numerous metabolic pathways are altered to meet the high nutritional demands of cancer cells, leading to the production of various metabolites like lactic acid and amino acids. dovepress.com A drug targeting a specific kinase might also influence these metabolic pathways. By feeding data on enzyme inhibition, changes in metabolite levels, and off-target effects into systems biology models, researchers can gain a holistic understanding of a drug's mechanism of action. This integrated approach can help predict potential side effects, identify mechanisms of drug resistance, and discover new therapeutic indications for existing compounds.

Development of Sustainable and Scalable Production Methods

As the therapeutic and research applications of this compound and its derivatives expand, the need for efficient, environmentally friendly, and scalable production methods becomes paramount. Traditional multi-step chemical syntheses can be costly and generate significant chemical waste. Future research is focused on developing greener and more sustainable alternatives.

The production of the parent compound, tryptophan (2-amino-3-(1H-indol-3-yl)propanoic acid), offers a model for this development, with established methods including chemical synthesis, direct fermentation, and fermentation with the addition of a precursor. Fermentation-based methods, which utilize engineered microorganisms, are particularly attractive from a sustainability perspective as they often use renewable feedstocks and operate under milder conditions than traditional chemical synthesis. Recent advances in synthetic biology and metabolic engineering are enabling the creation of microbial cell factories optimized for high-yield production of specific amino acids and their derivatives. Furthermore, novel, low-cost chemical synthesis methods are being developed that improve efficiency and reduce the reliance on harsh reagents or protecting groups. mdpi.com

| Production Method | Advantages | Challenges | Reference |

|---|---|---|---|

| Chemical Synthesis | High purity; precise control over structure and derivatization. | Often requires multiple steps, harsh conditions, and can generate significant waste. | mdpi.com |

| Direct Fermentation | Uses renewable feedstocks; environmentally friendly ("green") process. | Strain optimization can be time-consuming; downstream purification can be complex. | |

| Fermentation with Precursor | Can increase yield by providing an intermediate in the biosynthetic pathway. | Cost of the precursor can be a limiting factor. |

Q & A

Q. Q1. What are the optimal synthetic routes for 2-amino-3-(1H-indol-5-yl)propanoic acid, and how can purity be validated?

Methodological Answer: Synthesis typically involves coupling indole derivatives with amino acid precursors. A feasible approach includes:

- Precursor Selection : Use Boc-protected amino acids (e.g., Boc-L-tryptophan analogs) to avoid unwanted side reactions during indole coupling .

- Reaction Optimization : Employ Pd-catalyzed cross-coupling or reductive amination under inert atmospheres (e.g., N₂) to enhance yield .

- Purification : Chromatography (HPLC or flash column) with UV detection at 280 nm (indole absorption) ensures ≥95% purity. Validate via:

Q. Q2. How can researchers resolve spectral data contradictions in characterizing this compound?

Methodological Answer: Contradictions often arise from tautomerism (indole NH) or solvent-dependent shifts. Mitigation strategies:

- Solvent Standardization : Use deuterated DMSO or D₂O for NMR to stabilize indole NH protons .

- X-ray Crystallography : Resolve ambiguity in stereochemistry (e.g., α-carbon configuration) via single-crystal analysis .

- Comparative Databases : Cross-reference PubChem (CID 16626021) or NIST Chemistry WebBook for validated spectral profiles .

Advanced Research Questions

Q. Q3. What experimental designs are recommended for studying this compound’s role in enzyme inhibition?

Methodological Answer:

Q. Q4. How can researchers address discrepancies in reported biological activities (e.g., anti-inflammatory vs. antimicrobial effects)?

Methodological Answer:

Q. Q5. What computational tools are suitable for predicting this compound’s interactions with biomolecules?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 4PK5 for tryptophan synthase) to model binding poses .

- MD Simulations : GROMACS or AMBER for stability analysis (≥50 ns trajectories) under physiological conditions .

- ADMET Prediction : SwissADME or pkCSM to assess bioavailability, BBB permeability, and toxicity risks .

Data Validation and Reproducibility

Q. Q6. How can researchers ensure reproducibility in synthesizing and testing this compound?

Methodological Answer:

- Protocol Harmonization : Publish detailed synthetic steps (e.g., equivalents of reagents, reaction times) in open-access repositories .

- Reference Standards : Use commercially available certified standards (e.g., Synthonix A25107) for calibration .

- Interlab Validation : Collaborate with independent labs to cross-validate biological assays (e.g., MIC or IC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.